Product packaging for Benzenemethanesulfonyl bromide(Cat. No.:CAS No. 17075-10-4)

Benzenemethanesulfonyl bromide

Cat. No.: B14139743
CAS No.: 17075-10-4
M. Wt: 235.10 g/mol
InChI Key: MCJXDWRORUZWER-UHFFFAOYSA-N
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Description

Benzenemethanesulfonyl bromide is a versatile sulfonyl halide reagent prized in organic synthesis and medicinal chemistry for introducing the benzenemethanesulfonyl group into target molecules. This compound is particularly valuable for its reactivity as a sulfonylating agent, enabling the synthesis of sulfonate esters upon reaction with alcohols and sulfonamides when reacted with amines . Unlike their chloride analogs, sulfonyl bromides like this compound are known to readily undergo light-induced homolysis to generate sulfonyl radicals, making them highly useful in radical-based synthetic pathways and cyclization reactions, such as those in the Ramberg-Bäcklund synthesis . The benzenesulfonamide moiety, a potential synthetic target or intermediate derived from such reagents, is a prominent scaffold in pharmaceutical research. This structural feature is found in compounds with a wide spectrum of documented biological activities, including serving as diuretics that target urea transporters , potent inhibitors of the HIV-1 capsid protein for antiviral research , and possessing antibacterial properties . Furthermore, sulfonamide derivatives are actively investigated for their potential in treating cancers and as peroxisome proliferator-activated receptor (PPAR-γ) agonists . This makes this compound a critical building block for researchers developing novel bioactive molecules and probing biochemical mechanisms. This product is intended for research applications in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrO2S B14139743 Benzenemethanesulfonyl bromide CAS No. 17075-10-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17075-10-4

Molecular Formula

C7H7BrO2S

Molecular Weight

235.10 g/mol

IUPAC Name

phenylmethanesulfonyl bromide

InChI

InChI=1S/C7H7BrO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

MCJXDWRORUZWER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)Br

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies for Benzenemethanesulfonyl Bromide and Its Derivatives

Direct Synthesis Approaches for Benzenemethanesulfonyl Bromide

Direct synthetic routes to this compound are not extensively documented in readily available literature, with many methods focusing on the more common chloride analogue. However, fundamental principles of organic synthesis allow for the postulation of viable direct approaches. One such conceptual method involves the direct bromosulfonylation of toluene (B28343). This approach, while theoretically plausible, would require careful control to favor substitution at the benzylic carbon over aromatic ring substitution.

A more practical direct approach would likely mirror the synthesis of other sulfonyl halides, which often begin with the corresponding sulfonic acid. Therefore, a hypothetical direct synthesis of this compound could start from benzenemethanesulfonic acid. Treatment of the sulfonic acid with a brominating agent, such as phosphorus pentabromide (PBr₅) or thionyl bromide (SOBr₂), could yield the desired sulfonyl bromide.

Starting MaterialReagentProductPlausibility
TolueneBromosulfonylating AgentThis compoundTheoretically possible, but selectivity could be an issue.
Benzenemethanesulfonic acidPBr₅ or SOBr₂This compoundA plausible and more standard approach to sulfonyl halide synthesis.

Synthesis via Related Sulfonyl Halides and Precursors

Due to the higher reactivity and often lower cost of sulfonyl chlorides, the synthesis of this compound frequently proceeds via the derivatization of its chloride counterpart or other related precursors.

Derivatization from Benzenemethanesulfonyl Chloride

A common and effective method for the synthesis of alkyl and benzyl (B1604629) bromides from their corresponding chlorides is the Finkelstein reaction. byjus.comwikipedia.org This nucleophilic substitution reaction involves the exchange of one halogen for another. In the context of this compound synthesis, benzenemethanesulfonyl chloride would be treated with a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), in a suitable polar aprotic solvent like acetone (B3395972).

The success of the Finkelstein reaction is often driven by Le Châtelier's principle. For instance, the precipitation of the less soluble sodium chloride in acetone drives the equilibrium towards the formation of the desired bromide product. wikipedia.org While the Finkelstein reaction is well-established for alkyl halides, its application to sulfonyl halides is less commonly reported but mechanistically feasible. The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl group.

Table 2.1: Reagents and Conditions for Finkelstein-type Halogen Exchange

SubstrateReagentSolventKey Principle
Benzenemethanesulfonyl chlorideSodium BromideAcetonePrecipitation of NaCl drives the reaction forward. wikipedia.org
Benzenemethanesulfonyl chloridePotassium BromideAcetoneSimilar to NaBr, relies on solubility differences.

Exploration of Sulfonylation Reagents in Complex Synthesis

This compound and its chloride analogue are effective sulfonating agents, used to introduce the benzenemethanesulfonyl (benzylsulfonyl) group into a variety of organic molecules. This functional group can serve as a protecting group for amines and alcohols or can be a key structural component in biologically active molecules. semanticscholar.org

The reaction of this compound with nucleophiles such as amines leads to the formation of sulfonamides, while reaction with alcohols in the presence of a base yields sulfonate esters. organic-chemistry.orgsciencemadness.org These reactions are fundamental in the synthesis of a wide array of compounds, including potential pharmaceutical agents. For example, many sulfonamide derivatives exhibit antibacterial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net

The general scheme for these sulfonylation reactions is as follows:

Sulfonamide formation: C₆H₅CH₂SO₂Br + 2 R₂NH → C₆H₅CH₂SO₂NR₂ + R₂NH₂⁺Br⁻

Sulfonate ester formation: C₆H₅CH₂SO₂Br + ROH + Base → C₆H₅CH₂SO₂OR + Base·HBr

The reactivity of the sulfonyl bromide is typically greater than that of the corresponding sulfonyl chloride, which can be advantageous in cases where the nucleophile is weak or sterically hindered.

Benzylic Bromination Routes Relevant to this compound Synthesis

The benzylic position of the toluene moiety in this compound is susceptible to radical substitution reactions. Understanding the mechanisms of these reactions is crucial, as they can represent both a potential synthetic route to derivatives and an unwanted side reaction.

Mechanistic Studies of Free Radical Halogenation at Benzylic Positions

Free radical halogenation at the benzylic position is a well-studied reaction that proceeds via a chain mechanism involving initiation, propagation, and termination steps. A common and highly selective reagent for benzylic bromination is N-bromosuccinimide (NBS). The reaction is typically initiated by light or a radical initiator.

The mechanism proceeds as follows:

Initiation: Homolytic cleavage of the N-Br bond in NBS or a radical initiator generates a bromine radical.

Propagation:

The bromine radical abstracts a hydrogen atom from the benzylic position of the substrate (e.g., a toluene derivative), forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

The benzylic radical then reacts with a molecule of bromine (Br₂), which can be generated in low concentrations from the reaction of NBS with HBr, to form the benzylic bromide product and a new bromine radical.

Termination: The reaction is terminated by the combination of any two radical species.

The high selectivity for the benzylic position is attributed to the stability of the intermediate benzylic radical, which is delocalized over the aromatic ring.

Advanced Substitution Reactions for Alkyl and Benzylic Bromide Formation

Beyond free-radical halogenation, several other advanced substitution reactions are employed for the synthesis of alkyl and benzylic bromides, which are foundational to understanding the formation of the C-Br bond in molecules like this compound.

One of the most common methods for preparing primary and secondary alkyl bromides is the treatment of the corresponding alcohol with phosphorus tribromide (PBr₃). This reaction generally proceeds with inversion of stereochemistry at the carbon center.

Another important method is the Appel reaction, which uses a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and a halogen source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) to convert alcohols to alkyl bromides. This reaction is particularly mild and can be used with a wide range of functional groups.

The aforementioned Finkelstein reaction also represents an advanced substitution method for the formation of alkyl and benzylic bromides from other halides. byjus.comwikipedia.org The choice of method depends on the specific substrate, the desired stereochemistry, and the presence of other functional groups in the molecule.

Table 2.2: Comparison of Benzylic Bromide Formation Methods

MethodReagentsSubstrateKey Features
Free-Radical BrominationNBS, Radical Initiator/LightToluene derivativeHighly selective for the benzylic position.
From AlcoholPBr₃Benzyl alcoholGood for primary and secondary alcohols; inversion of stereochemistry.
Appel ReactionPPh₃, CBr₄/NBSBenzyl alcoholMild conditions, broad functional group tolerance.
Finkelstein ReactionNaBr, AcetoneBenzyl chlorideHalogen exchange, driven by solubility differences. wikipedia.org

Innovations in Environmentally Conscious and Green Chemistry Synthesis of Sulfonyl Bromides

Traditional methods for synthesizing sulfonyl bromides often involve harsh reagents and generate significant waste, prompting the development of greener alternatives. Modern approaches prioritize the use of safer solvents, readily available and less toxic reagents, and catalytic systems to minimize environmental impact.

One of the leading green strategies involves the direct oxidative bromination of thiols. This method avoids the use of pre-halogenated starting materials and often utilizes environmentally benign oxidants. A notable metal-free approach employs oxygen as the terminal oxidant in the presence of a nitrogen oxide source, such as ammonium (B1175870) nitrate (B79036), and hydrobromic acid. This system facilitates the conversion of a wide range of thiols, including benzenemethanethiol, into their corresponding sulfonyl bromides under relatively mild conditions. The primary byproduct of this reaction is water, aligning well with the principles of green chemistry.

Another significant advancement is the use of Oxone®, a stable and easily handled solid, in conjunction with a bromide source like potassium bromide (KBr). This reagent system generates hypobromous acid in situ, which acts as the effective brominating agent. These reactions can often be carried out in greener solvents, such as water or ethanol, at ambient temperatures, thereby reducing energy consumption and avoiding the use of volatile organic compounds.

The development of these methodologies marks a substantial step towards the sustainable production of sulfonyl bromides. By focusing on atom economy, waste reduction, and the use of less hazardous substances, these green chemistry approaches offer a safer and more environmentally responsible alternative to conventional synthetic routes.

Detailed Research Findings

A key study in the field of green sulfonyl bromide synthesis outlines a metal-free method for the conversion of thiols to sulfonyl bromides. The research demonstrates the successful synthesis of this compound from benzenemethanethiol using ammonium nitrate as a catalyst and oxygen from the air as the terminal oxidant in an acetonitrile (B52724)/water solvent system with hydrobromic acid.

The optimized reaction conditions for the synthesis of this compound are presented in the table below:

ParameterValue
Starting Material Benzenemethanethiol
Reagents NH₄NO₃ (0.2 equiv.), HBr (48% aq., 1.2 equiv.)
Solvent Acetonitrile/Water
Temperature 60 °C
Reaction Time 4 hours
Yield 85%

This method showcases high efficiency and excellent functional group tolerance. The process is notable for its operational simplicity and the significant reduction in hazardous waste compared to traditional methods that often utilize stoichiometric amounts of harsh brominating agents.

Further research has explored the utility of Oxone® and potassium bromide for various bromination reactions. While not exclusively focused on sulfonyl bromide synthesis from thiols, the principles of generating a reactive bromine species from a benign salt and a green oxidant are directly applicable and represent a promising avenue for further development in the synthesis of this compound. The general reaction conditions for such transformations are typically mild, as indicated in the following table:

ParameterValue
Bromine Source Potassium Bromide (KBr)
Oxidant Oxone®
Solvent Water, Ethanol, or Acetonitrile
Temperature Room Temperature

The continuous innovation in this field is driven by the overarching goal of developing synthetic protocols that are not only efficient and high-yielding but also inherently safer and more sustainable.

Mechanistic Investigations of Reactions Involving Benzenemethanesulfonyl Bromide

Pathways of Electrophilic Substitution at the Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. khanacademy.orgbyjus.comwikipedia.org In the context of benzenemethanesulfonyl bromide, the sulfonyl group (-SO₂Br) is expected to be deactivating and meta-directing due to its strong electron-withdrawing nature. However, the mechanistic principles governing the bromination of the aromatic ring remain pertinent.

For an electrophilic aromatic substitution to occur with a reagent like molecular bromine (Br₂), an electrophile must be generated that is potent enough to overcome the aromatic stability of the benzene ring. openstax.orglibretexts.org Molecular bromine itself is not sufficiently electrophilic to react with a deactivated ring. openstax.orglibretexts.org The reaction is initiated by the attack of the aromatic ring, acting as a nucleophile, on the electrophile. masterorganicchemistry.com This initial attack is the slow, rate-determining step as it disrupts the aromaticity of the ring and leads to the formation of a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edulibretexts.orglibretexts.org This intermediate is resonance-stabilized. libretexts.orgmasterorganicchemistry.com In the subsequent fast step, a proton is removed from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. byjus.comlibretexts.orglibretexts.org

Lewis acids play a crucial role in activating molecular bromine for electrophilic aromatic substitution. libretexts.orgquora.comkhanacademy.org Common Lewis acid catalysts include iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). khanacademy.orglumenlearning.com The catalyst interacts with a bromine molecule, polarizing the Br-Br bond and making one of the bromine atoms significantly more electrophilic. openstax.orglibretexts.orgkhanacademy.org This complex, often represented as Br-Br-FeBr₃, effectively acts as a source of "Br⁺". libretexts.org

The mechanism proceeds through the following steps:

Formation of the electrophile: The Lewis acid catalyst reacts with molecular bromine to form a highly polarized complex. lumenlearning.com

Nucleophilic attack: The π electrons of the benzene ring attack the electrophilic bromine atom of the complex, leading to the formation of the arenium ion intermediate and the [FeBr₄]⁻ anion. libretexts.orglumenlearning.com

Deprotonation: A weak base, often the [FeBr₄]⁻ anion, removes a proton from the carbon atom bearing the bromine, restoring the aromatic ring and regenerating the Lewis acid catalyst. libretexts.org

It is important to note that for highly activated aromatic rings, such as phenols, a Lewis acid catalyst may not be necessary for bromination. quora.com However, for deactivated rings like that in this compound, a catalyst is essential to facilitate the reaction. quora.com

Nucleophilic Substitution Mechanisms at the Benzylic Carbon of this compound

The benzylic carbon of this compound is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. These reactions can proceed through either Sₙ1 or Sₙ2 pathways, with the operative mechanism being influenced by factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. ucalgary.caquora.combyjus.comkirsoplabs.co.uk

Sₙ1 Mechanism: The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. byjus.comchemguide.co.uk

Formation of a carbocation: The rate-determining step involves the slow, unimolecular dissociation of the leaving group (bromide ion in this case) to form a benzylic carbocation. byjus.comkirsoplabs.co.ukchemguide.co.uk

Nucleophilic attack: The carbocation intermediate is then rapidly attacked by a nucleophile. byjus.comchemguide.co.uk

The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate. kirsoplabs.co.uk Benzylic halides readily undergo Sₙ1 reactions due to the formation of a resonance-stabilized benzylic carbocation. ucalgary.caquora.combyjus.comucalgary.ca

Sₙ2 Mechanism: The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.combyjus.com This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. kirsoplabs.co.uk The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. kirsoplabs.co.uk Primary benzylic halides typically favor the Sₙ2 pathway. ucalgary.ca Steric hindrance around the reaction center can significantly slow down or prevent Sₙ2 reactions. youtube.com

For benzylic halides, both Sₙ1 and Sₙ2 mechanisms are possible and can be competitive. quora.com The choice of reaction conditions, such as the solvent and the strength of the nucleophile, can influence which pathway is favored. quora.com

FeatureSₙ1 MechanismSₙ2 Mechanism
Rate LawRate = k[Substrate]Rate = k[Substrate][Nucleophile]
Number of StepsTwoOne (concerted)
IntermediateCarbocationTransition state
StereochemistryRacemization (often with some inversion)Inversion of configuration
Substrate StructureFavored by 3° and 2° benzylic halidesFavored by 1° benzylic halides
NucleophileWeak nucleophiles are effectiveStrong nucleophiles are required
SolventFavored by polar protic solventsFavored by polar aprotic solvents

The stability of the carbocation intermediate is a key factor in Sₙ1 reactions. byjus.com Benzylic carbocations are particularly stable due to the delocalization of the positive charge into the adjacent benzene ring through resonance. ucalgary.caleah4sci.comyoutube.comquora.comlibretexts.org This resonance stabilization lowers the activation energy for carbocation formation, making benzylic halides highly reactive towards Sₙ1 reactions. ucalgary.ca The positive charge in the benzylic carbocation is shared by the benzylic carbon and the ortho and para positions of the aromatic ring. ucalgary.ca

The stability of carbocations generally follows the order: tertiary > secondary > primary. quora.com Consequently, tertiary benzylic halides are more reactive in Sₙ1 reactions than secondary, which are in turn more reactive than primary benzylic halides. ucalgary.ca

Unlike some other carbocation systems, rearrangements are generally not observed in benzylic systems. ucalgary.ca This is because a rearrangement would disrupt the aromaticity of the benzene ring, which is energetically unfavorable. ucalgary.ca

Radical Reaction Mechanisms Associated with Bromine Species in Organic Transformations

In addition to ionic reactions, bromine can also participate in free-radical chain reactions, particularly under conditions of UV light or in the presence of a radical initiator. byjus.comump.edu.mylumenlearning.com

Free-radical bromination typically proceeds through a three-stage mechanism:

Initiation: This step involves the homolytic cleavage of the bromine-bromine bond to generate two bromine radicals (Br•). This can be initiated by heat or UV light. byjus.comump.edu.mytransformationtutoring.com

Propagation: This is a two-step chain reaction. A bromine radical abstracts a hydrogen atom from the organic substrate to form hydrogen bromide (HBr) and an organic radical. ump.edu.mylumenlearning.comtransformationtutoring.com This organic radical then reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, which can continue the chain reaction. byjus.comump.edu.mytransformationtutoring.com

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals to reform Br₂, an organic radical and a bromine radical to form the product, or two organic radicals to form a dimer. byjus.comump.edu.my

Other Relevant Reaction Pathways in Bromide Chemistry, e.g., Principles from Alpha-Halogenation Reactions

While direct mechanistic studies on the alpha-halogenation of this compound are not extensively documented, the principles governing this type of reaction can be inferred from the well-established chemistry of analogous compounds, particularly carbonyls and sulfones. Alpha-halogenation refers to the substitution of a hydrogen atom on the carbon adjacent to a functional group (the α-carbon) with a halogen. libretexts.orglibretexts.org The reactivity of the α-hydrogen is a key determinant in these reactions.

The acidity of α-hydrogens is significantly influenced by the adjacent electron-withdrawing functional group, which stabilizes the resulting carbanion (or enolate) through resonance. byjus.comaklectures.com For carbonyl compounds like ketones and aldehydes, the pKa of α-hydrogens is typically in the range of 16-21, a marked increase in acidity compared to alkanes (pKa ~50). libretexts.org This enhanced acidity allows for deprotonation by a suitable base, initiating the halogenation process.

Principles from Carbonyl Chemistry

The alpha-halogenation of aldehydes and ketones can proceed via two distinct mechanisms depending on the reaction conditions (acidic or basic). wikipedia.orgyoutube.com

Acid-Catalyzed Halogenation : Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.orglibretexts.org The carbonyl oxygen is first protonated, making the α-hydrogen more acidic and facilitating the formation of the enol tautomer. libretexts.org This enol, being electron-rich, then acts as a nucleophile and attacks the halogen (e.g., Br₂). chemistrysteps.comyoutube.com A subsequent deprotonation yields the α-halogenated product. libretexts.org A key characteristic of the acid-catalyzed mechanism is that it typically results in monohalogenation. libretexts.orgwikipedia.org The introduction of an electron-withdrawing halogen atom destabilizes the carbocation-like intermediate required for further enol formation, thus slowing down subsequent halogenation steps. wikipedia.orgchemistrysteps.com

Base-Promoted Halogenation : In the presence of a base, the reaction occurs via an enolate intermediate. libretexts.org The base abstracts an α-hydrogen to form a resonance-stabilized enolate anion. libretexts.orgchemistrysteps.com This highly nucleophilic enolate then attacks the halogen. chemistrysteps.com Unlike the acid-catalyzed pathway, base-promoted halogenation often leads to polyhalogenation, especially when multiple α-hydrogens are present. libretexts.orgwikipedia.org The introduction of a halogen increases the acidity of the remaining α-hydrogens through an inductive effect, making subsequent deprotonation and halogenation steps faster than the first. wikipedia.orgchemistrysteps.com This phenomenon is exploited in the haloform reaction for methyl ketones. libretexts.org

Table 1: Comparison of Alpha-Halogenation Mechanisms
FeatureAcid-Catalyzed HalogenationBase-Promoted Halogenation
Reactive Intermediate EnolEnolate
Catalyst/Reagent Acid (catalytic amount)Base (stoichiometric amount required)
Extent of Halogenation Typically stops at monohalogenationOften proceeds to polyhalogenation
Rate of Subsequent Halogenation Slower than the firstFaster than the first
Regioselectivity (Unsymmetrical Ketones) Occurs at the more substituted α-carbon (more stable enol)Occurs at the less substituted α-carbon (less sterically hindered proton abstraction)

Application to Sulfonyl Compounds

The principles of α-hydrogen activation are also applicable to sulfonyl compounds. The strongly electron-withdrawing sulfonyl group (SO₂) enhances the acidity of α-hydrogens, analogous to a carbonyl group. Research on the alpha-halogenation of alkyl phenyl sulfones indicates that these reactions are feasible.

Studies have shown that most alkyl phenyl sulfones can be readily α-chlorinated or α-brominated in a mixture of potassium hydroxide (B78521) (KOH) and tert-butanol, proceeding through a radical-anion radical pair (RARP) mechanism. nih.gov The stability of the α-anion formed upon deprotonation is a critical factor. For instance, α-bromination is successful with α-bromobenzylic sulfones due to the stability of the corresponding benzylic anion, but it fails with simple α-bromoalkyl sulfones. nih.gov

A significant finding in the study of benzyl (B1604629) phenyl sulfone is that mono-α-halogenation increases the rate of subsequent halogenations. nih.gov This leads to α,α-dihalogenation occurring readily, even while a significant amount of the starting material is still present. This behavior is similar to the base-promoted halogenation of ketones, where the inductive effect of the first halogen facilitates further reaction. wikipedia.orgnih.gov

For this compound, the α-hydrogens are on the benzylic carbon, situated between the phenyl ring and the sulfonyl bromide group. The benzylic position is inherently activated, as the corresponding benzylic radical or anion is resonance-stabilized by the phenyl ring. masterorganicchemistry.comlibretexts.org The adjacent sulfonyl bromide group would further increase the acidity of these hydrogens. Based on the principles observed in both carbonyl and sulfone chemistry, it is plausible that this compound could undergo α-bromination, particularly under basic conditions, to form α,α-dibromothis compound. The stability of the intermediate benzylic anion, enhanced by both the phenyl and sulfonyl groups, would be a key driving force for this transformation.

Theoretical and Computational Studies on Benzenemethanesulfonyl Bromide Reactivity and Structure

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. This allows for the identification and characterization of reaction intermediates and transition states. For a typical nucleophilic substitution reaction involving Benzenemethanesulfonyl Bromide, these calculations would elucidate the energetics of the reaction pathway.

For instance, in a substitution reaction, a transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. DFT calculations can determine the geometry and energy of this transition state. Studies on similar benzyl (B1604629) bromides have shown that the nature of the transition state can vary, sometimes exhibiting characteristics of a loose, trigonal-bipyramidal structure. researchgate.net The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Hypothetical Energy Profile for a Nucleophilic Substitution on this compound

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0
Transition State+15 to +25
Intermediate (if present)+5 to +10
Products-10 to -20

This table is illustrative and based on typical values for related reactions. Actual values for this compound would require specific calculations.

Molecular Modeling and Simulation of this compound Interactions in Reaction Systems

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with its environment, such as solvent molecules or other reactants. These simulations model the movement of atoms over time, offering insights into solvation effects and the conformational preferences of the molecule.

In a reaction system, the solvent can play a critical role in stabilizing or destabilizing reactants, transition states, and products. MD simulations can reveal the specific interactions, such as hydrogen bonding or dipole-dipole interactions, between this compound and solvent molecules. This information is crucial for understanding reaction kinetics in different media. For example, co-solvent molecular dynamics simulations have been used to study halogen-protein interactions, a technique that could be adapted to understand the behavior of this compound in complex biological or chemical systems. nih.gov

Typical Parameters from Molecular Dynamics Simulations

ParameterDescriptionHypothetical Value for this compound in an Organic Solvent
Radial Distribution Function (g(r))Describes the probability of finding a solvent molecule at a certain distance from a specific atom in this compound.Peak at 3-4 Å for the sulfur atom, indicating the first solvation shell.
Diffusion CoefficientMeasures the rate at which the molecule moves through the solvent.In the range of 1-5 x 10⁻⁵ cm²/s.
Interaction EnergyThe energy of interaction between the solute and solvent molecules.Would depend on the specific solvent and force field used.

This table is illustrative and based on general principles of molecular simulations.

In-Silico Screening for Mechanistic Insights and Reactivity Prediction in Organobromine Chemistry

In-silico screening methods, including Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the reactivity of a series of related compounds. By establishing a correlation between molecular descriptors (e.g., electronic properties, steric factors) and a particular activity (e.g., reaction rate), these models can be used to screen new compounds and predict their behavior.

For organobromine compounds, QSAR models could be developed to predict their reactivity in various reactions. These models would be built using a dataset of compounds with known reactivity, and then could be used to predict the reactivity of this compound and its analogs. Such studies have been successfully applied to various classes of organic compounds to predict their biological activity or toxicity. nih.govnih.gov

The development of such models often involves calculating a range of molecular descriptors using computational methods.

Commonly Used Descriptors in QSAR Studies for Reactivity Prediction

DescriptorDescription
HOMO/LUMO EnergiesThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which are related to the molecule's ability to donate or accept electrons.
Mulliken ChargesThe partial charges on each atom in the molecule, which can indicate sites of electrophilic or nucleophilic attack.
Steric Parameters (e.g., Taft's E_s)Quantify the steric hindrance around a reaction center.
Dipole MomentA measure of the overall polarity of the molecule.

This table lists common descriptors used in QSAR studies.

Advanced Applications of Benzenemethanesulfonyl Bromide in Organic Synthesis

Benzenemethanesulfonyl Bromide as a Key Reagent for Selective Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis, allowing for the conversion of one functional group into another. Sulfonyl derivatives, such as mesylates and tosylates, are frequently used to convert alcohols into good leaving groups, facilitating nucleophilic substitution reactions. These transformations are crucial for synthesizing a wide array of organic molecules. For instance, an alcohol can be converted to a sulfonate ester, which can then be displaced by a halide, azide, or cyanide to introduce new functionalities.

While this is a common strategy, specific examples and detailed research findings on the use of this compound for such selective interconversions are not prevalent in the reviewed literature. The reactivity of the sulfonyl bromide moiety would be expected to parallel that of sulfonyl chlorides, but empirical data on its performance, selectivity, and substrate scope are lacking.

Role in Carbon-Carbon Bond Formation Reactions

Carbon-carbon bond formation is at the heart of organic synthesis, enabling the construction of complex molecular skeletons. Two major strategies for achieving this are catalytic cross-coupling and Friedel-Crafts reactions.

Application in Catalytic Cross-Coupling Methodologies

Catalytic cross-coupling reactions, often mediated by transition metals like palladium, have revolutionized organic synthesis. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. While aryl and vinyl halides are common substrates, the use of sulfonyl derivatives as electrophilic partners is less common but not unknown.

However, a review of the literature did not yield specific studies where this compound is employed as a key reagent in catalytic cross-coupling methodologies. The focus of these reactions remains predominantly on aryl and alkyl halides and triflates.

Investigations into Friedel-Crafts Alkylation and Analogous Reactions

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. In its alkylation variant, an alkyl halide, in the presence of a Lewis acid catalyst, reacts with an aromatic compound to form an alkylated arene. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Given its benzylic and sulfonyl functionalities, this compound could theoretically act as an alkylating agent in a Friedel-Crafts type reaction. However, investigations specifically detailing the use of this compound in Friedel-Crafts alkylation or analogous reactions are not described in the surveyed scientific literature. Potential complications could include competing reactions at the sulfonyl group or rearrangement of the benzylic carbocation intermediate.

Strategic Employment in the Synthesis of Complex Organic Architectures

The total synthesis of natural products and other complex organic molecules often requires a toolbox of reliable and selective reactions. Reagents that can introduce specific functionalities under mild conditions are highly valued. While brominating agents and sulfonylating agents are staples in this field, there is no significant body of work that highlights the strategic employment of this compound in the synthesis of complex organic architectures. Its potential utility in this area remains to be demonstrated.

Exploration as a Precursor for Protecting Groups in Multi-Step Synthesis

Protecting groups are essential in multi-step synthesis to mask reactive functional groups while transformations are carried out elsewhere in the molecule. Benzyl (B1604629) ethers, for example, are common protecting groups for alcohols and are typically formed from benzyl bromide. Similarly, various sulfonyl derivatives are used to protect amines.

The structure of this compound suggests its potential as a precursor to a "benzenemethanesulfonyl" or "benzylsulfonyl" protecting group for alcohols or amines. However, a thorough review of the literature on protecting group chemistry does not indicate that it is a commonly used or explored precursor for this purpose. The stability and cleavage conditions of such a protecting group would need to be systematically investigated to establish its utility in organic synthesis.

Catalytic Transformations Utilizing Benzenemethanesulfonyl Bromide or Its Derivatives

Benzenemethanesulfonyl Bromide as a Component or Precursor in Novel Catalyst Systems

There is currently no readily available scientific literature that describes the use of this compound as a direct component or precursor for creating new catalyst systems. Research in catalysis often explores a wide array of organic and inorganic molecules as ligands, supports, or catalyst precursors. However, this compound has not emerged as a significant building block in these endeavors according to existing research databases.

Advanced Approaches in Heterogeneous Catalysis with Bromide Species

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in catalyst separation and recycling. The functionalization of solid supports with various chemical moieties is a common strategy to create robust and efficient heterogeneous catalysts. While materials functionalized with sulfonic acid groups are known to be effective solid acid catalysts, there is no specific mention in the literature of this compound being used as a precursor to develop advanced heterogeneous catalysts containing bromide species. The research in this area tends to focus on the immobilization of metal complexes or other catalytically active organic molecules onto supports like silica (B1680970) or polymers.

Investigations into the Role of Benzenemethanesulfonyl Bromide in Materials Science Research

Precursor Utility in the Synthesis of Novel Material Architectures

There is no available research that specifically documents the use of Benzenemethanesulfonyl bromide as a precursor for the synthesis of novel material architectures. While bromine-containing compounds are utilized in various polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to create well-defined polymer architectures, specific data on the use of this compound in this capacity is absent.

The potential utility of this compound as a precursor could be hypothesized based on the reactivity of the sulfonyl bromide group. This functional group can participate in nucleophilic substitution reactions, which could theoretically be employed to graft the benzenemethanesulfonyl moiety onto a polymer backbone or a monomer, thereby modifying the material's properties. However, without experimental data, this remains speculative.

Interfacing this compound Chemistry with Advanced Materials Design

The interface of this compound chemistry with advanced materials design is an area that appears to be unexplored in the current scientific literature. Advanced materials design often involves the precise control of chemical functionality at the molecular level to achieve desired properties. The benzenemethanesulfonyl group, if incorporated into a material, could potentially influence properties such as thermal stability, solubility, and electronic characteristics due to the presence of the aromatic ring and the sulfonyl group.

For instance, in the context of functional polymers, the introduction of such a group could be a strategy for tuning the refractive index or enhancing the thermal degradation temperature. Nevertheless, there are no published studies that have investigated these possibilities with this compound.

Advanced Spectroscopic and Diffraction Characterization of Benzenemethanesulfonyl Bromide and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). For benzenemethanesulfonyl bromide, NMR analysis confirms the molecular structure by identifying the distinct proton and carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit two main signals corresponding to the two types of protons: those on the methylene (B1212753) bridge (-CH₂-) and those on the aromatic ring.

Methylene Protons (-CH₂-): These protons typically appear as a sharp singlet. Their chemical shift is influenced by the adjacent electron-withdrawing sulfonyl bromide group and the phenyl ring.

Aromatic Protons (C₆H₅-): These five protons will appear as a more complex multiplet in the aromatic region of the spectrum, reflecting the different electronic environments of the ortho, meta, and para positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The key resonances include:

The methylene carbon (-CH₂-).

Four distinct signals for the aromatic carbons due to the symmetry of the phenyl ring: the ipso-carbon (attached to the methylene group), two ortho-carbons, two meta-carbons, and the single para-carbon.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity within the molecule. COSY can establish proton-proton couplings within the aromatic ring, while HMBC can reveal long-range correlations between protons and carbons (e.g., between the methylene protons and the ipso-carbon of the phenyl ring), solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusGroupPredicted Chemical Shift (δ, ppm)Multiplicity
¹HMethylene (-CH₂)~4.5 - 5.0Singlet
¹HAromatic (C₆H₅-)~7.3 - 7.6Multiplet
¹³CMethylene (-CH₂)~60 - 70-
¹³CAromatic (C₆H₅-)~128 - 135-

Infrared (IR) and Raman Spectroscopy for Detailed Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. These two methods are often complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in molecular polarizability.

For this compound, the key vibrational signatures are associated with the sulfonyl group (SO₂), the carbon-sulfur (C-S) bond, the sulfur-bromine (S-Br) bond, and the phenyl ring.

Sulfonyl Group (SO₂) Vibrations: The most prominent peaks in the IR spectrum are typically the symmetric and asymmetric stretching vibrations of the S=O bonds. These are usually strong and sharp, appearing in the region of 1300-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric).

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring produce a series of bands in the 1450-1600 cm⁻¹ region. C-H stretching vibrations appear above 3000 cm⁻¹.

S-Br Stretch: The stretching vibration of the sulfur-bromine bond is found at lower frequencies, typically in the fingerprint region of the spectrum.

Raman spectroscopy is particularly effective for detecting vibrations of non-polar or symmetric bonds. Therefore, it can be a valuable tool for observing the S-Br and C-S stretching modes, as well as the symmetric vibrations of the aromatic ring. Analysis of both IR and Raman spectra provides a comprehensive vibrational profile, confirming the presence of all key functional components of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Technique
Asymmetric StretchS=O~1370 - 1390IR
Symmetric StretchS=O~1170 - 1190IR
Aromatic StretchC=C~1450 - 1600IR, Raman
Aromatic StretchC-H~3030 - 3080IR, Raman
StretchS-Br~400 - 500Raman

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and provides valuable structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by measuring its exact mass.

For this compound, a key feature in the mass spectrum is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in the molecular ion (M⁺) appearing as a pair of peaks (an M peak and an M+2 peak) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) conditions can proceed through several pathways. Common fragmentation patterns for benzylic sulfonyl derivatives include:

Loss of the bromine radical (•Br): [M - Br]⁺

Loss of the sulfonyl bromide group (•SO₂Br): This fragmentation leads to the formation of the benzyl (B1604629) cation (C₇H₇⁺), which often rearranges to the highly stable tropylium (B1234903) ion at m/z 91. This is frequently the base peak in the spectrum.

Cleavage of the C-S bond: [M - C₇H₇]⁺, resulting in the SO₂Br⁺ fragment.

Loss of sulfur dioxide (SO₂): A rearrangement can lead to the loss of SO₂ from the molecular ion or major fragments.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFormulaNotes
234/236[C₇H₇SO₂Br]⁺Molecular Ion (M⁺)Isotopic pattern due to ⁷⁹Br/⁸¹Br
155[C₇H₇SO₂]⁺[M - Br]⁺Loss of bromine radical
91[C₇H₇]⁺Tropylium IonOften the base peak

X-ray Diffraction (XRD) for Crystalline Structure Determination and Solid-State Studies

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its preferred conformation in the crystalline lattice.

While a specific crystal structure for this compound is not widely reported, analysis of related sulfonyl halides provides insight into the expected structural features. An XRD study would definitively establish:

The geometry around the sulfur atom, which is expected to be tetrahedral.

The precise C-S and S-Br bond lengths and the O-S-O bond angle.

The conformation of the molecule, particularly the rotational orientation of the phenyl ring relative to the sulfonyl bromide group.

Intermolecular interactions in the solid state, such as weak hydrogen bonds or halogen bonding, which influence crystal packing.

Such data is invaluable for computational studies and for understanding the solid-state reactivity and physical properties of the compound.

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Kinetic Studies

Modern spectroscopic techniques can be applied for in-situ (in the reaction mixture) monitoring, allowing chemists to observe a reaction as it happens in real time. This approach provides a wealth of information about reaction kinetics, the formation of transient intermediates, and reaction mechanisms.

In-Situ FTIR Spectroscopy: Using an attenuated total reflection (ATR) probe immersed in the reaction vessel, FTIR spectroscopy can track the progress of reactions involving this compound. For example, in the synthesis of a sulfonamide, one could monitor the decrease in the intensity of the characteristic S=O stretching bands of the starting sulfonyl bromide and the simultaneous appearance of new bands corresponding to the S=O and N-H vibrations of the sulfonamide product. This allows for the precise determination of reaction endpoints and the optimization of reaction conditions.

In-Situ NMR Spectroscopy: Placing a reaction tube directly inside an NMR spectrometer allows for the continuous monitoring of changes in the chemical environment of the nuclei. This is a powerful tool for identifying intermediates that may not be stable enough for isolation. By integrating the signals of reactants and products over time, detailed kinetic profiles can be constructed, providing deep mechanistic insights into substitution reactions at the sulfonyl group.

These advanced applications of spectroscopy transform these analytical tools from simple characterization methods into dynamic probes for understanding the intricate details of chemical transformations.

Emerging Research Frontiers and Future Perspectives for Benzenemethanesulfonyl Bromide Chemistry

Exploration of Unconventional Reaction Pathways and Reaction Conditions

Modern synthetic chemistry is increasingly moving beyond traditional thermal activation, exploring novel energy sources and reaction conditions to access new chemical space and improve process efficiency. For compounds like benzenemethanesulfonyl bromide, this involves investigating photochemical, electrochemical, and solvent-free reaction conditions.

Visible-light-induced transformations represent a significant area of interest. Research has demonstrated that regioselective bromination of various (hetero)aryl alkyl-substituted ketones can be achieved using N-bromosuccinimide (NBS) under solvent-free reaction conditions, activated by a simple household lamp. dntb.gov.ua This approach avoids the need for radical initiators or catalysts and proceeds effectively under heterogeneous conditions. dntb.gov.ua Such methodologies could be adapted for reactions involving this compound, offering a milder and more selective alternative to conventional radical reactions.

Another area of exploration is the use of unconventional reaction media or the elimination of solvents altogether. Solvent-free synthesis is a key principle of green chemistry, reducing waste and often simplifying purification. nih.gov For instance, the condensation of o-phenylenediamines with ketones to form 1,5-benzodiazepines has been effectively catalyzed by (bromodimethyl)sulfonium bromide under solvent-free conditions. researchgate.net This highlights the potential for developing solvent-free protocols for reactions where this compound acts as a reagent or precursor.

Furthermore, new reaction pathways for the formation of related organobromine compounds are being uncovered. Studies on the ozonation of bromide have revealed that the reaction between ozone and bromite (B1237846) proceeds via an electron transfer mechanism rather than a simple oxygen transfer, generating hydroxyl radicals in the process. nih.gov Understanding such fundamental pathways is crucial for controlling selectivity and by-product formation in bromination reactions relevant to the synthesis and application of this compound.

Table 1: Comparison of Conventional vs. Unconventional Reaction Conditions

FeatureConventional ConditionsUnconventional ConditionsPotential Advantage
Energy Source Thermal HeatingVisible Light, MicrowavesHigher selectivity, lower energy consumption, milder conditions. dntb.gov.uaresearchgate.net
Solvent Use Organic Solvents (e.g., CCl₄)Solvent-Free, Water, Neoteric SolventsReduced waste, improved safety, lower environmental impact. dntb.gov.uanih.gov
Catalysis Metal Catalysts, Radical InitiatorsPhotocatalysts, Electrocatalysis, Catalyst-FreeAvoidance of toxic metals, milder reaction initiation. dntb.gov.uaresearchgate.net
Reaction Setup Batch ReactorsFlow Reactors, MicroreactorsEnhanced safety, better control over reaction parameters, scalability. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of continuous flow chemistry and automated synthesis is revolutionizing the way molecules are made, offering significant advantages in safety, reproducibility, and scalability. interchim.com These technologies are particularly well-suited for handling hazardous reagents and controlling highly exothermic or rapid reactions, which are often characteristic of bromination processes.

Flow chemistry has been successfully applied to benzylic brominations. A continuous-flow protocol using N-bromosuccinimide (NBS) and activation by a household compact fluorescent lamp has been developed for the bromination of various benzylic compounds. researchgate.net This system, utilizing transparent fluorinated ethylene (B1197577) polymer (FEP) tubing and acetonitrile (B52724) as a solvent, avoids hazardous chlorinated solvents and allows for easy scalability by simply extending the operation time. researchgate.net Such a setup could be directly adapted for reactions involving this compound, enabling safer and more efficient synthesis of its derivatives. The precise control over temperature and residence time in flow reactors enhances reaction selectivity and yield. researchgate.netinterchim.com

Similarly, the in-situ generation of hazardous reagents is a key advantage of flow systems. A continuous flow procedure for synthesizing aziridines from alkenes relies on the in-situ generation of bromodimethylsulfonium bromide (BDMS). researchgate.net The exothermic formation of this reactive brominating agent is easily controlled in the flow reactor at room temperature, making the process safer and more reliable. researchgate.net This principle can be extended to reactions requiring this compound, where its precursor could be generated and consumed in a continuous stream, minimizing the risks associated with handling the reactive sulfonyl bromide.

Automated synthesis platforms further enhance efficiency by integrating reaction, work-up, and purification steps. nih.govchemrxiv.org These systems can accelerate the discovery and optimization of new reactions and the rapid synthesis of compound libraries for screening purposes. synplechem.com For instance, an automated end-to-end workflow has been developed for Negishi coupling in continuous flow, which includes automated liquid-liquid extraction and purification. nih.gov The use of stable and commercially available alkyl halides as starting materials in such automated systems underscores the potential for incorporating this compound into similar high-throughput workflows for creating diverse molecular libraries. nih.govsynplechem.com

Table 2: Advantages of Flow Chemistry for Bromination Reactions

ParameterBatch ProcessingFlow Chemistry
Safety Handling of large quantities of hazardous reagents (e.g., Br₂); risk of thermal runaway.In-situ generation and immediate consumption of hazardous intermediates; superior heat transfer. researchgate.netmdpi.com
Scalability Often requires re-optimization of reaction conditions.Achieved by running the system for longer durations ("scaling out"); highly predictable. researchgate.netinterchim.com
Control Difficult to precisely control temperature, mixing, and reaction time.Precise control over residence time, temperature, and stoichiometry. interchim.com
Reproducibility Can be variable due to inconsistencies in mixing and heat transfer.High reproducibility due to consistent reaction conditions. interchim.com

Sustainable Chemistry Aspects and Green Synthesis Evolution for Bromine-Containing Compounds

The principles of green and sustainable chemistry are increasingly influencing the synthesis of all chemical compounds, including those containing bromine. nih.gov The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. dbu.de

A primary goal in the green synthesis of bromine-containing compounds is to replace hazardous brominating agents like molecular bromine (Br₂) with safer alternatives. mdpi.com Research has focused on using alkali metal bromides (e.g., KBr, HBr) in conjunction with an oxidant, a method that can be effectively implemented in flow chemistry to generate the reactive bromine species in situ. mdpi.com Another approach involves using stable, solid carriers of bromine such as N-bromosuccinimide (NBS), which is easier and safer to handle than liquid bromine. researchgate.net

The choice of solvent is another critical aspect of sustainable chemistry. Solvents constitute a significant portion of the waste generated in chemical processes. nih.gov Consequently, there is a strong drive to use environmentally benign solvents like water or ethanol, or to develop solvent-free reaction conditions. nih.govresearchgate.net For example, an environmentally friendly protocol for the selective halogenation of various organic compounds uses sodium halides (NaX) as the halogen source and Oxone as an oxidant in an aqueous medium. researchgate.net This trend encourages the development of new synthetic routes to this compound and its derivatives that operate in greener solvent systems.

Furthermore, the concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is central to green chemistry. Catalytic processes are often preferred over stoichiometric ones because they generate less waste. The development of efficient catalytic systems for bromination that can operate under mild conditions is an active area of research. ucsb.edu Metal-free catalytic systems are also gaining traction, as seen in the three-component reaction to form primary sulfonamides using readily available inorganic salts, which provides a greener route to related sulfur-containing compounds. rsc.org

Opportunities in Targeted Organic Synthesis and Rational Catalyst Design Utilizing this compound

This compound serves as a valuable building block in targeted organic synthesis due to the versatile reactivity of the sulfonyl bromide group. Its ability to participate in a variety of transformations makes it a key intermediate in the construction of complex molecules. The strategic introduction of bromine and sulfonyl groups onto aromatic rings is a common tactic in multi-step synthesis. libretexts.orglibretexts.org

The planning of synthetic routes for polysubstituted benzenes often involves a retrosynthetic analysis where the order of introducing different functional groups is critical. libretexts.org Bromine's role as a directing group or as a handle for subsequent cross-coupling reactions (like Suzuki-Miyaura coupling) makes brominated intermediates highly valuable. synplechem.comlibretexts.org this compound can be used to introduce the benzenemethanesulfonyl moiety, which can then be further functionalized, or the bromide itself can be the site of subsequent transformations.

Rational catalyst design is poised to further expand the utility of reagents like this compound. The development of new ligands and catalytic systems can enable previously inaccessible transformations or improve the selectivity and efficiency of existing ones. For example, newly designed palladacycles are being developed for Suzuki-Miyaura couplings that can be performed in water under mild conditions with very low catalyst loading. ucsb.edu Applying such advanced catalytic systems to reactions involving this compound could lead to more efficient and sustainable methods for constructing complex biaryl structures, which are common motifs in pharmaceuticals.

The ability to functionalize complex, bioactive molecules at a late stage is a significant challenge in medicinal chemistry. The development of robust and selective reactions is crucial. Automated, capsule-based methods for Suzuki-Miyaura cross-couplings have demonstrated effectiveness in the late-stage functionalization of aryl halides, showcasing a powerful tool for analog synthesis. synplechem.com this compound and its derivatives are prime candidates for use in such strategies, enabling the rapid diversification of complex scaffolds to explore structure-activity relationships.

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